molecular formula C15H11I4NO5 B12325051 ss-Hydroxy-thyroxine

ss-Hydroxy-thyroxine

Cat. No.: B12325051
M. Wt: 792.87 g/mol
InChI Key: QIFVILYTCIFAPL-UHFFFAOYSA-N
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Description

Thyroxine itself is a tetraiodinated phenolic ether derived from tyrosine, with iodine atoms at the 3, 5, 3', and 5' positions of its diphenyl ether backbone . The term "ss-Hydroxy-thyroxine" may imply a structural modification, such as an additional hydroxyl group at an unspecified position (e.g., β-hydroxylation or substitution on the alanine side chain). Despite this gap, insights can be drawn from structurally related thyroxine analogues and metabolites discussed in the literature.

Properties

Molecular Formula

C15H11I4NO5

Molecular Weight

792.87 g/mol

IUPAC Name

2-amino-3-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H11I4NO5/c16-7-3-6(4-8(17)13(7)22)25-14-9(18)1-5(2-10(14)19)12(21)11(20)15(23)24/h1-4,11-12,21-22H,20H2,(H,23,24)

InChI Key

QIFVILYTCIFAPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(C(=O)O)N)O

Origin of Product

United States

Chemical Reactions Analysis

ss-Hydroxy-thyroxine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, hydrogen peroxide, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, deiodination reactions can produce triiodothyronine (T3) from thyroxine (T4) .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Thyroxine (T4) and Triiodothyronine (T3)

Thyroxine (T4) and its active metabolite triiodothyronine (T3) are the primary thyroid hormones. T4 is a prohormone, converted to T3 via deiodination in peripheral tissues. Key differences include:

  • Iodination : T4 has four iodine atoms; T3 has three (lacks one at the 5' position).
  • Receptor Affinity : T3 binds thyroid receptors with 10–15× greater affinity than T4 .
  • Half-life : T4 has a longer half-life (~7 days) compared to T3 (~1 day) .

Diiodotyrosine (DIT)

Diiodotyrosine is a precursor to T4 and T3, featuring two iodine atoms on tyrosine. It is primarily involved in thyroglobulin synthesis within the thyroid gland .

Thyroxine Analogues with Modified Substituents

describes synthetic thyroxine analogues with altered substituents, such as 3:5-diiodo-4-methoxy-2:6-Diiodoanisole and 3:5-diiodo-4-methoxytoluene. These compounds retain the diiodophenoxy group but replace the alanine side chain with simpler structures. They exhibit thyroxine-inhibitory activity at doses of 50–200 mg/kg in mice, suggesting that the diiodophenoxy moiety is critical for competitive antagonism .

Competitors of Thyroxine Binding Globulin (TBG)

Compounds like o,p'-DDD and diphenylhydantoin structurally resemble thyroxine’s diphenyl ether core. These agents compete with T4 for TBG binding sites, reducing serum protein-bound iodine (PBI) levels . This mechanism contrasts with ss-Hydroxy-thyroxine’s hypothetical role, which may depend on hydroxylation altering receptor interaction or metabolism.

Levothyroxine Formulations

Levothyroxine (synthetic T4) is the standard therapy for hypothyroidism. Comparative studies highlight differences in bioavailability between formulations:

  • Liquid vs. Tablet : Liquid levothyroxine achieves faster absorption (15–30 minutes pre-meal) versus tablets (60 minutes) .
  • Generic vs. Branded: Persistent use of name-brand levothyroxine (e.g., Synthroid) correlates with marginally higher rates of TSH normalization (72% vs. 68% for generics) .

Structural and Functional Comparison Table

Compound Structural Features Biological Activity Key Findings Reference
Thyroxine (T4) 3,5,3',5'-tetraiodinated diphenyl ether Binds nuclear receptors; prohormone Long half-life; requires conversion to T3
This compound* Hypothetical hydroxylation (position unspecified) Unknown; potential altered metabolism No direct evidence available
3:5-diiodo-4-methoxytoluene Diiodophenoxy group; methyl substitution Thyroxine antagonist (50 mg/kg in mice) Inhibits T4 activity via competitive binding
o,p'-DDD Dichlorodiphenyl ethane Competes with T4 for TBG binding Lowers serum PBI levels
Levothyroxine (T4) Synthetic T4 Restores euthyroid state Bioavailability varies by formulation

Biological Activity

Formation and Metabolism

3,5-T2 is formed from the deiodination of T3, specifically through the removal of an iodine atom from the inner ring of T3 by deiodinase type 3 .

Thyromimetic Action

3,5-T2 exhibits thyromimetic activity, meaning it can mimic some of the effects of thyroid hormones. At high concentrations, it can act on classical T3 receptors, although its affinity is lower compared to T3. This action is significant in various physiological processes .

Mitochondrial Effects

One of the notable biological activities of 3,5-T2 is its direct effect on mitochondria. It can stimulate oxygen consumption and increase lipid metabolism in the liver and muscles. These effects are potentially beneficial in combating steatosis (fatty liver disease) and other metabolic disorders .

Hormonal Regulation

3,5-T2 influences hormonal regulation, particularly in the stimulation of growth hormone production and secretion in somatotrophs. It also has an effect on TSH suppression in thyrotropes, similar to other thyroid hormones .

Tissue Distribution

3,5-T2 is found in both blood and various tissues, with higher concentrations observed in tissues compared to serum. This distribution suggests that 3,5-T2 may have localized effects that are distinct from its systemic actions .

Animal Studies

Studies in mouse models have shown that administration of physiological and pharmacological doses of 3,5-T2 can provide insights into its thyromimetic activity and potential antisteatotic effects. These studies indicate that 3,5-T2 can improve metabolic parameters by enhancing lipid metabolism and reducing fat accumulation in tissues .

In Vitro Studies

In vitro cellular models have been used to understand the mechanisms of action of 3,5-T2 at the level of gene expression and mitochondrial energy metabolism. These studies have shown that 3,5-T2 can rapidly affect mitochondrial function, leading to increased oxygen consumption and enhanced metabolic activity .

Data Tables and Case Studies

While specific data tables and case studies directly related to "ss-Hydroxy-thyroxine" are not available due to the misnomer, here is a summary of relevant data and findings related to 3,5-T2:

Serum Concentrations

  • 3,5-T2 circulates in human serum, and its concentrations can be altered by various pathophysiological and experimental conditions .

Metabolic Effects

  • Oxygen Consumption : 3,5-T2 increases oxygen consumption in tissues.
  • Lipid Metabolism : It enhances hepatic and muscular lipid metabolism, which can be beneficial in combating steatosis .

Hormonal Effects

  • Growth Hormone : Stimulates growth hormone production and secretion.
  • TSH Suppression : Acts on TSH suppression in thyrotropes .

3,5-T2 exerts its effects through both classical nuclear receptor-mediated pathways and rapid, non-genomic actions on mitochondria. The latter involves direct stimulation of mitochondrial function, leading to increased metabolic activity .

Clinical Implications

The biological activity of 3,5-T2 suggests potential therapeutic applications, particularly in metabolic disorders. Its ability to enhance lipid metabolism and reduce fat accumulation makes it a candidate for treating conditions like fatty liver disease and other metabolic syndromes.

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